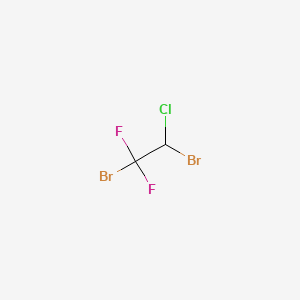

1,2-Dibromo-2-chloro-1,1-difluoroethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dibromo-2-chloro-1,1-difluoroethane is a halogenated organic compound with the molecular formula C₂HBr₂ClF₂ and a molecular weight of 258.287 g/mol . This compound is known for its use as a fire extinguishing agent and has been widely studied for its chemical properties and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dibromo-2-chloro-1,1-difluoroethane can be synthesized through the reaction of chlorotrifluoroethylene with bromine. In a typical procedure, 100 grams of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane and 100 grams of liquid bromine are added to a 250 ml three-necked round-bottomed flask. The reaction mixture is stirred magnetically at 25°C while chlorotrifluoroethylene gas is slowly introduced until the red-brown color of the reaction system fades .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dibromo-2-chloro-1,1-difluoroethane undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

1,2-Dibromo-2-chloro-1,1-difluoroethane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a halogenating agent.

Biology: Studied for its potential effects on biological systems and its use in biochemical research.

Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for the synthesis of medicinal compounds.

Industry: Utilized as a fire extinguishing agent and in the production of other halogenated compounds.

Mecanismo De Acción

The mechanism of action of 1,2-dibromo-2-chloro-1,1-difluoroethane involves its interaction with molecular targets and pathways in chemical reactions. The compound’s halogen atoms can participate in various chemical processes, such as nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane: Similar in structure but with an additional fluorine atom.

1,2-Dibromotetrachloroethane: Contains more chlorine atoms and is used in different applications.

2-Bromo-1-chloro-1,1-difluoroethane: Similar but with a different arrangement of halogen atoms.

Uniqueness

1,2-Dibromo-2-chloro-1,1-difluoroethane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which gives it distinct chemical properties and reactivity.

Actividad Biológica

1,2-Dibromo-2-chloro-1,1-difluoroethane, also known as BCTFE (CAS No. 354-51-8), is a halogenated organic compound that has garnered attention due to its potential applications in various fields, including as an intermediate in the synthesis of pesticides and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : C₂Br₂ClF₃

- Molecular Weight : 276.28 g/mol

- Boiling Point : Approximately 92.8 °C

- Melting Point : Not well documented but generally expected to be below room temperature.

- Solubility : Slightly soluble in water but more soluble in organic solvents like alcohols and ethers.

Toxicological Profile

The biological activity of this compound primarily relates to its toxicological effects. Various studies have indicated potential health risks associated with exposure to this compound:

- Cardiac Effects : Exposure may lead to cardiac arrhythmias. This is particularly concerning given the compound's ability to sensitize the heart to catecholamines, which can exacerbate existing heart conditions .

- Respiratory Irritation : Inhalation can cause pulmonary edema and irritation of the respiratory tract .

- Eye and Skin Irritation : Direct contact may result in conjunctivitis and skin irritation .

Biological Activity Studies

Research into the biological activity of BCTFE has primarily focused on its effects on mammalian systems and its environmental impact.

Case Study 1: Cardiac Sensitization

A study conducted by the National Institute for Occupational Safety and Health (NIOSH) demonstrated that exposure to halogenated compounds similar to BCTFE could sensitize the heart to epinephrine, leading to increased risk of arrhythmias. The study concluded that even low-level exposure could pose significant health risks for sensitive individuals .

Case Study 2: Environmental Impact

Research has shown that compounds like BCTFE can persist in the environment, raising concerns about their long-term ecological effects. A study published in Environmental Science & Technology highlighted that halogenated compounds can bioaccumulate and potentially disrupt endocrine functions in wildlife .

Research Findings

The following table summarizes key findings from various studies on the biological activity of BCTFE:

| Study Reference | Biological Effect | Findings |

|---|---|---|

| NIOSH (2020) | Cardiac Sensitization | Low-level exposure increases risk of arrhythmias due to epinephrine sensitization. |

| Environmental Science & Technology (2021) | Ecotoxicology | Bioaccumulation potential and endocrine disruption observed in aquatic species. |

| Toxicology Reports (2023) | Respiratory Effects | Inhalation leads to pulmonary edema and irritation of respiratory pathways. |

Propiedades

IUPAC Name |

1,2-dibromo-2-chloro-1,1-difluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2ClF2/c3-1(5)2(4,6)7/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCCTZALDPXCGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371390 |

Source

|

| Record name | 1,2-dibromo-2-chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-36-3 |

Source

|

| Record name | 1,2-dibromo-2-chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.